molecular formula C15H20N2O6S2 B2682047 Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate CAS No. 1226443-43-1

Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate

Cat. No.: B2682047
CAS No.: 1226443-43-1
M. Wt: 388.45
InChI Key: MDZBMLOCGKDWJA-UHFFFAOYSA-N
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Description

Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound featuring a benzoate ester linked to a piperazine ring, which is further substituted with cyclopropylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps:

  • Formation of Piperazine Intermediate: : The synthesis begins with the preparation of a piperazine intermediate. This can be achieved by reacting piperazine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(cyclopropylsulfonyl)piperazine.

  • Sulfonylation: : The intermediate is then further sulfonylated using a sulfonyl chloride derivative to introduce the second sulfonyl group, resulting in 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)piperazine.

  • Esterification: : The final step involves esterification with methyl 4-bromobenzoate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl groups, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the ester group, converting it to the corresponding alcohol.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzoate ester, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The piperazine moiety is a common feature in many drugs, and the sulfonyl groups can enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical reactions due to its unique structural features.

Mechanism of Action

The mechanism by which Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)benzoate
  • Methyl 4-((4-(ethylsulfonyl)piperazin-1-yl)sulfonyl)benzoate

Uniqueness

Methyl 4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)benzoate is unique due to the presence of the cyclopropylsulfonyl group, which can impart different steric and electronic properties compared to methyl or ethyl analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

methyl 4-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S2/c1-23-15(18)12-2-4-13(5-3-12)24(19,20)16-8-10-17(11-9-16)25(21,22)14-6-7-14/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZBMLOCGKDWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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